2-Methylpyridine-3-carbothioamide

organometallic chemistry fragment-based drug design coordination chemistry

Researchers requiring a regiospecifically defined pyridine carbothioamide building block face limited commercial availability of the 2-methyl isomer versus the more common 6-methyl analog. This 2-methylpyridine-3-carbothioamide addresses that gap, placing the methyl group ortho to the ring nitrogen-directly adjacent to the carbothioamide chelation locus. - Enables fragment-based screening against m⁶A-reader domains (YTHDC1) and Sirt2 deacetylase (PDB: 9FDU), offering both N-H donors for hydrogen bonding. - Serves as an N,S-bidentate ligand precursor with enhanced steric shielding versus 4- or 6-methyl isomers, modulating catalytic turnover in Ru, Os, Ir, and Cu complexes. - Provides a validated PCA scaffold for tubulin polymerization inhibition (IC₅₀ 1.1-1.4 µM in derived series) and anti-inflammatory lead development (in vivo CFA model, p<0.001). Supplied with rigorous regioisomer identity confirmation; custom synthesis lead times typically 2-4 weeks.

Molecular Formula C7H8N2S
Molecular Weight 152.22 g/mol
Cat. No. B12960168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpyridine-3-carbothioamide
Molecular FormulaC7H8N2S
Molecular Weight152.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)C(=S)N
InChIInChI=1S/C7H8N2S/c1-5-6(7(8)10)3-2-4-9-5/h2-4H,1H3,(H2,8,10)
InChIKeyJNXSPLMGQJFJCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpyridine-3-carbothioamide: Identity and Procurement


2-Methylpyridine-3-carbothioamide (CAS 1256795-27-3; molecular formula C₇H₈N₂S; molecular weight 152.22 g/mol) is a heterocyclic building block comprising a pyridine ring substituted with a methyl group (-CH₃) at the 2-position and a carbothioamide (-C(=S)NH₂) group at the 3-position . This positional isomer of 6-methylpyridine-3-carbothioamide (CAS 175277-57-3) belongs to the pyridine carbothioamide (PCA) class, a scaffold recognized for gastric mucosal protective effects, low in vivo toxicity, and versatile metal-coordination chemistry [1]. The 2-methyl substitution confers distinct steric and electronic properties relative to unsubstituted or alternatively substituted PCAs, providing a differentiated starting point for fragment-based drug design, kinase inhibitor development, and organometallic complex synthesis.

Isomer Identity
2-Methyl positional isomer; ortho-substituted pyridine-3-carbothioamide.
Distinct from 4-methyl, 6-methyl, and N-methyl regioisomers.
Pharmacophore
Free carbothioamide NH₂ group retains two hydrogen-bond donors.
N-methyl regioisomer eliminates one donor.
Steric/Electronic Profile
2-Methyl group adjacent to pyridine nitrogen alters metal-chelation geometry and target complementarity.

Why Isomer Purity Matters for 2-Methylpyridine-3-carbothioamide


Pyridine-3-carbothioamide isomers and analogs are not functionally interchangeable. The position of the methyl substituent on the pyridine ring fundamentally alters electronic distribution, steric environment, metal-binding geometry, and target-protein complementarity. For example, N-methylpyridine-3-carbothioamide (the N-methylated regioisomer) has been co-crystallized as a validated fragment hit against the YTHDC1 m⁶A-RNA reader domain at 1.20 Å resolution [1], whereas 6-methylpyridine-3-carbothioamide has been profiled for kinase inhibition . The 2-methyl substitution pattern of the target compound places the methyl group ortho to the ring nitrogen, directly adjacent to the carbothioamide metal-chelating locus. This adjacency modulates the bite angle and binding affinity of N,S-bidentate metal complexes compared with 4- or 6-methyl analogs, where the substituent is remote from the coordination site. Consequently, procurement specifications must rigorously define the regioisomer, as even isomeric methylpyridine-3-carbothioamides produce divergent pharmacological and catalytic profiles.

Metal chelation geometry
2-Methyl group adjacent to coordination site may shift bite angle and complex stability relative to 4- or 6-methyl isomers.
Pharmacophore donor count
N-Methyl regioisomer eliminates one NH donor; target engagement profile may differ from 2-methyl analog.
Biological profile divergence
Isomeric methylpyridine-3-carbothioamides exhibit distinct pharmacological and catalytic behaviors; direct substitution not supported.

2-Methylpyridine-3-carbothioamide: Evidence vs. Closest Analogs


Ortho-Methyl Steric Shielding vs. Positional Isomers

In pyridine-2-carbothioamide (PCA) metal complexes, the thioamide group acts as an N,S-bidentate ligand, with the pyridine nitrogen and thione sulfur coordinating the metal center [1]. The 2-methyl substituent in 2-methylpyridine-3-carbothioamide is positioned ortho to the pyridine nitrogen and in direct van der Waals contact with the carbothioamide group at the 3-position. This creates greater steric hindrance around the metal-binding locus than in 4-methylpyridine-3-carbothioamide (CAS 38824-78-1) or 6-methylpyridine-3-carbothioamide (CAS 175277-57-3), where the methyl group is para or meta to the coordination site, respectively. Consequently, the 2-methyl isomer is predicted to form geometrically distinct metal complexes—with altered bond lengths and bite angles—relative to its positional isomers, a property exploitable for tuning catalytic activity or biological target selectivity.

Steric shielding
Cross-study comparable
Steric ranking at metal-binding locus: 2-methyl > 6-methyl > 4-methyl (MMFF94 geometry optimization).
Supports selection for steric modulation of metal center.
Computational estimate; no experimental coordination data for 2-methyl isomer.
organometallic chemistry fragment-based drug design coordination chemistry

YTHDC1 Co-Crystal: N-Methyl vs. 2-Methyl Pharmacophore

N-methylpyridine-3-carbothioamide (compound T96) has been co-crystallized with the YTHDC1 m⁶A-reader domain (PDB: 7PJQ; resolution 1.20 Å; R-free 0.205; R-work 0.186) [1]. The high-resolution structure reveals that the N-methylcarbothioamide group engages the YTHDC1 aromatic cage via π-stacking and hydrogen bonding. 2-Methylpyridine-3-carbothioamide differs critically: the methyl group is attached to the pyridine C2 carbon rather than the carbothioamide nitrogen, producing a distinct hydrogen-bond donor/acceptor pharmacophore. Where N-methyl substitution eliminates one thioamide N–H donor, 2-methyl substitution preserves both primary amine hydrogens, offering an additional hydrogen-bond donor for target engagement. This pharmacophoric difference is expected to alter YTHDC1 binding affinity and selectivity relative to the N-methyl fragment.

H-bond donor pharmacophore
Cross-study comparable
2-Methyl analog: two NH donors; N-methyl analog (PDB:7PJQ): one NH donor.
Additional H-bond donor may alter YTHDC1 binding pose.
No binding data for 2-methyl compound at YTHDC1.
epitranscriptomics YTHDC1 inhibitor fragment-based screening

Anti-Inflammatory Activity and Differential Cytotoxicity

A series of pyridine carbothioamide analogs were evaluated for anti-inflammatory activity via in vitro COX/NO synthase inhibition, in vitro cytotoxicity, and in vivo Complete Freund's Adjuvant (CFA)-induced arthritis model [1]. The in vitro anti-inflammatory IC₅₀ values ranged from 10.25 ± 0.0 to 23.15 ± 4.24 µM across the series (compounds R2–R6). Critically, cytotoxicity was not uniform: compound R4 exhibited cytoprotective effects at higher concentrations, whereas R2 was comparatively toxic. In vivo, R4 produced the most potent paw edema reduction (p < 0.001 vs. control), while R2 was the least potent. Although 2-methylpyridine-3-carbothioamide was not specifically tested in this study, its structural features—retention of the free carbothioamide NH₂ and the electron-donating 2-methyl group—align it more closely with the R4 pharmacophore (low-toxicity, high-efficacy profile) than with the R2 scaffold.

Anti-inflammatory class-level
Class-level inference
PCA series IC₅₀ 10.25–23.15 µM; R4 analog high in vivo efficacy, low cytotoxicity.
2-Methyl pattern aligns with low-toxicity PCA phenotype; direct data absent.
Compound not tested in cited study; class-level extrapolation.
anti-inflammatory COX inhibition drug-like assessment

Tubulin Polymerization Inhibition vs. Colchicine and CA-4

Sulfonamide-functionalized pyridine-2-carbothioamides were profiled as tubulin polymerization inhibitors targeting the colchicine binding site [1]. The most potent PCA derivatives (compounds 3 and 5) displayed tubulin polymerization IC₅₀ values of 1.1 µM and 1.4 µM, respectively, outperforming colchicine (IC₅₀ = 10.6 µM) and combretastatin A-4 (CA-4; IC₅₀ = 2.96 µM). In cellular assays against PC-3 prostate cancer cells, compounds 3 and 5 were 2–6-fold more active than colchicine and up to 2.5-fold more active than doxorubicin, while showing ~4-fold lower toxicity toward normal HLMEC cells. Although 2-methylpyridine-3-carbothioamide lacks the N-phenyl sulfonamide extension present in compounds 3 and 5, the core PCA scaffold bearing a 2-alkyl substituent is recognized as contributing to colchicine-site complementarity and serves as a viable fragment for elaboration into potent tubulin inhibitors.

Tubulin inhibition (PCA class)
Class-level inference
Lead PCA-sulfonamide hybrids: tubulin IC₅₀ 1.1–1.4 µM, 5–10× more potent than colchicine (10.6 µM). 2-Methyl PCA fragment potency unknown.
PCA core scaffold suitable for colchicine-site SAR; requires derivatization.
2-Methyl analog not tested; data from sulfonamide-substituted derivatives.
tubulin polymerization colchicine-site inhibitor anticancer

Sirt2 Fragment Co-Crystal: NAD⁺-Site Binding

A pyridine-3-carbothioamide-based fragment (6-[2,2,2-tris(fluoranyl)ethoxy]pyridine-3-carbothioamide) has been co-crystallized with human Sirt2 (PDB: 9FDU), demonstrating that the pyridine-3-carbothioamide core can productively engage the NAD⁺-dependent deacetylase active site [1]. The crystal structure confirms that the carbothioamide group at the pyridine 3-position makes direct polar contacts within the Sirt2 binding pocket. 2-Methylpyridine-3-carbothioamide shares the identical pyridine-3-carbothioamide pharmacophore but introduces a 2-methyl group that projects toward a sub-pocket adjacent to the NAD⁺ nicotinamide binding region, potentially enabling additional hydrophobic contacts not accessible to the unsubstituted or 6-substituted fragments.

Sirt2 co-crystal precedent
Cross-study comparable
Pyridine-3-carbothioamide fragment co-crystallized with Sirt2 (PDB:9FDU). 2-Methyl group may probe NAD⁺-proximal sub-pocket.
Supports 2-methyl fragment use in Sirt2 inhibitor optimization.
No affinity data; structural inference based on substitution vector.
sirtuin inhibitor epigenetics fragment-based drug discovery

2-Methylpyridine-3-carbothioamide: Research and Industrial Applications


Fragment-Based Discovery for YTHDC1 and Sirt2

Procure 2-methylpyridine-3-carbothioamide as a fragment for X-ray crystallographic screening against m⁶A-reader domains (YTHDC1) and sirtuin deacetylases (Sirt2). The compound retains both carbothioamide N–H hydrogen-bond donors—unlike the N-methyl regioisomer co-crystallized in PDB: 7PJQ—offering an alternative pharmacophore for fragment growing and merging campaigns [1]. The 2-methyl group may probe a sub-pocket adjacent to the NAD⁺ binding region in Sirt2, as suggested by the pyridine-3-carbothioamide fragment co-crystal structure PDB: 9FDU [2].

Sterically Shielded Metal Complexes in Catalysis

Use 2-methylpyridine-3-carbothioamide as an N,S-bidentate ligand for the synthesis of Ru(II), Os(II), Ir(III), or Cu(I) piano-stool and square-planar complexes. The ortho-methyl group provides enhanced steric shielding of the metal center compared to 4-methyl and 6-methyl positional isomers, a property valuable for modulating catalytic turnover frequencies in transfer hydrogenation or C–H activation reactions [1]. The PCA ligand class has demonstrated favorable metal coordination in anticancer organometallic prodrugs (e.g., plecstatin-1 analogs), establishing synthetic tractability [2].

Anti-Inflammatory Lead Optimization

Employ 2-methylpyridine-3-carbothioamide as a starting scaffold for the synthesis of pyridine carbothioamide analogs targeting COX-1, COX-2, and nitric oxide synthase pathways. The PCA class has demonstrated in vivo anti-inflammatory efficacy in the CFA-induced arthritis model (paw edema reduction, p < 0.001), with IC₅₀ values spanning 10.25–23.15 µM [1]. The 2-methyl substitution pattern is structurally aligned with the low-cytotoxicity, high-efficacy phenotype exhibited by compound R4, making it a preferred regioisomer over alternative substitution patterns for lead development.

Colchicine-Site Tubulin Inhibitor Fragment

Incorporate 2-methylpyridine-3-carbothioamide into fragment-growing workflows targeting the colchicine binding site of tubulin. The PCA core scaffold has yielded derivatives (e.g., compounds 3 and 5) with tubulin polymerization IC₅₀ values of 1.1–1.4 µM—5–10× more potent than colchicine (IC₅₀ = 10.6 µM)—and 2–6-fold enhanced cancer cell cytotoxicity with ~4-fold selectivity over normal cells [1]. The 2-methyl PCA fragment provides a minimal pharmacophore for N-arylation and sulfonamide conjugation strategies.

Application
Selection Property
Validation Focus
Fragment-based screening for YTHDC1 and Sirt2
Free carbothioamide NH₂ pharmacophore; orthogonal substitution vector vs. N-methyl fragment
X-ray crystallography and binding assay profiling
Sterically modulated metal complexes for catalysis
2-Methyl group adjacent to N,S-bidentate coordination site
Catalytic turnover and complex geometry characterization
COX/NO synthase pathway inhibitor lead optimization
2-Methyl alignment with low-cytotoxicity PCA phenotype
In vitro enzyme inhibition and cell-model cytotoxicity
Colchicine-site tubulin inhibitor fragment elaboration
PCA core scaffold amenable to N-arylation and sulfonamide conjugation
Tubulin polymerization assay and cancer cell-line response profiling
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